molecular formula C20H14N2O5S B3312416 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946312-48-7

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3312416
CAS No.: 946312-48-7
M. Wt: 394.4 g/mol
InChI Key: VNCUYAMKISZETE-UHFFFAOYSA-N
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Description

N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a benzo[d][1,3]dioxole (methylenedioxybenzene) carboxamide group. The compound’s synthesis likely involves coupling reactions between functionalized benzofuran-thiazole intermediates and benzo[d][1,3]dioxole-5-carboxylic acid derivatives, as inferred from analogous syntheses in the evidence .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S/c1-24-13-3-5-15-12(6-13)8-17(27-15)14-9-28-20(21-14)22-19(23)11-2-4-16-18(7-11)26-10-25-16/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCUYAMKISZETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues with Benzo[d][1,3]dioxole Carboxamide Moieties

a. N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)

  • Structure : Features a benzo[d][1,3]dioxole carboxamide linked to a 3,4-dimethoxyphenyl group instead of a thiazole-benzofuran system.
  • Synthesis : Synthesized via amide coupling, purified via silica chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% with a melting point of 175–177°C .

b. N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b)

  • Structure : Similar to HSD-2 but with a 3,5-dimethoxyphenyl group.
  • Synthesis : Comparable methodology to HSD-2, yielding 77% with a lower melting point (150.5–152°C), indicating reduced crystallinity due to symmetrical substitution .

c. N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

  • Structure : Replaces the thiazole-benzofuran group with a linear heptyl chain.
  • Pharmacology : Studied for toxicological and metabolic profiles, highlighting how alkyl chains enhance lipophilicity but reduce target specificity compared to aromatic heterocycles .
Thiazole-Containing Analogues

a. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 83)

  • Structure : Shares the thiazole-carboxamide scaffold but includes a cyclopropane ring and trifluoromethoxybenzoyl substituent.
  • Synthesis : Synthesized via HATU-mediated coupling (26% yield), with NMR confirming aromatic (δ 7.75–6.91 ppm) and cyclopropane (δ 1.68–1.13 ppm) protons .
  • Key Difference : The trifluoromethoxy group enhances metabolic stability compared to the target compound’s methoxybenzofuran moiety.

b. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide

  • Structure : Substitutes the benzofuran with a 4-methylbenzoyl group.
  • Synthesis : Involves pyridine-mediated reflux (2 hours), yielding a product confirmed by HRMS (m/z 591.141216) .
  • Property Impact : The methylbenzoyl group may reduce steric hindrance, improving solubility relative to bulkier benzofuran derivatives.
Fluorescence-Active Derivatives

TPA-Benzothiazole Derivatives (e.g., Compound 2)

  • Structure : Combines benzothiazole with triphenylamine (TPA) groups.
  • Property : Exhibits temperature-dependent fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge transfer) states in DMF .
  • Comparison : The target compound’s benzofuran-thiazole core may similarly enable fluorescence, but this remains unverified in the evidence.

Key Insights

  • Synthetic Challenges : Thiazole-containing derivatives (e.g., Compounds 83–85) exhibit lower yields (~26%) than simpler carboxamides (75–77%), likely due to steric and electronic complexities .
  • Pharmacological Potential: The target compound’s benzofuran-thiazole architecture may offer improved binding affinity in therapeutic targets (e.g., kinases) compared to analogues with fewer heterocycles.

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and effects on different biological systems.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C20_{20}H14_{14}N2_2O5_5S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 946312-48-7

The structure consists of a benzofuran moiety linked to a thiazole group, which is further connected to a benzo[d][1,3]dioxole carboxamide. This unique arrangement of functional groups contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazole and benzofuran have been shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A related compound demonstrated an IC50_{50} value of 3.1 µM against the MCF-7 breast cancer cell line, indicating significant anticancer properties. The presence of methoxy groups appears to enhance the lipophilicity and biological activity of these compounds, promoting better cellular uptake and efficacy against cancer cells .

Antimicrobial Activity

The antibacterial potential of thiazole derivatives has been well-documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis76

These findings suggest that the compound may inhibit bacterial growth by targeting essential metabolic pathways such as folate synthesis through inhibition of dihydropteroate synthetase (DHPS), leading to bacteriostatic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to act as competitive inhibitors in critical enzymatic pathways, affecting cellular processes such as DNA replication and protein synthesis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, particularly G1/S transition, thereby inhibiting proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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